molecular formula C10H4F3IO2 B13658181 4H-1-Benzopyran-4-one, 3-iodo-7-(trifluoromethyl)-

4H-1-Benzopyran-4-one, 3-iodo-7-(trifluoromethyl)-

Cat. No.: B13658181
M. Wt: 340.04 g/mol
InChI Key: HBHKFDZMZCBGNX-UHFFFAOYSA-N
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Description

4H-1-Benzopyran-4-one, 3-iodo-7-(trifluoromethyl)- is an organic compound that belongs to the benzopyran family This compound is characterized by the presence of an iodine atom at the 3rd position and a trifluoromethyl group at the 7th position on the benzopyran ring

Preparation Methods

The synthesis of 4H-1-Benzopyran-4-one, 3-iodo-7-(trifluoromethyl)- typically involves the iodination of a benzopyran precursor followed by the introduction of a trifluoromethyl group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific reaction conditions .

Chemical Reactions Analysis

4H-1-Benzopyran-4-one, 3-iodo-7-(trifluoromethyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: The trifluoromethyl group can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4H-1-Benzopyran-4-one, 3-iodo-7-(trifluoromethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-4-one, 3-iodo-7-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. In cancer cells, the compound has been shown to inhibit cell proliferation by interfering with key signaling pathways and inducing apoptosis. This is achieved through the activation of caspases and the disruption of mitochondrial function, leading to cell death .

Comparison with Similar Compounds

4H-1-Benzopyran-4-one, 3-iodo-7-(trifluoromethyl)- can be compared with other benzopyran derivatives such as:

Properties

Molecular Formula

C10H4F3IO2

Molecular Weight

340.04 g/mol

IUPAC Name

3-iodo-7-(trifluoromethyl)chromen-4-one

InChI

InChI=1S/C10H4F3IO2/c11-10(12,13)5-1-2-6-8(3-5)16-4-7(14)9(6)15/h1-4H

InChI Key

HBHKFDZMZCBGNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)OC=C(C2=O)I

Origin of Product

United States

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